molecular formula C18H21N3O4S B2991435 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 851129-74-3

2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2991435
CAS No.: 851129-74-3
M. Wt: 375.44
InChI Key: CLNJYGJBRKZPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 851129-74-3) features a hybrid heterocyclic architecture combining a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[1,4]dioxin moiety via a thioether bridge, with a 4-methylpiperidine group attached to a ketone . Its molecular formula is C₁₈H₂₁N₃O₄S (MW: 375.4 g/mol), and key physicochemical properties include an XLogP3 value of 2.8, indicating moderate lipophilicity, and a topological polar surface area of 103 Ų, suggesting moderate solubility . The compound’s structural complexity (complexity score: 489) arises from its fused aromatic systems and multiple functional groups, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-4-6-21(7-5-12)16(22)11-26-18-20-19-17(25-18)13-2-3-14-15(10-13)24-9-8-23-14/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNJYGJBRKZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone generally involves multi-step organic reactions A common route begins with the preparation of the oxadiazole ring system, often achieved via cyclization reactions involving hydrazides and acid chlorides under specific conditions

Industrial Production Methods

Scaling up to industrial production requires optimization of these synthetic steps to enhance yield and purity. Techniques such as flow chemistry, automation, and continuous processing are often employed to improve efficiency and scalability. Reaction conditions such as temperature, pressure, and catalysts are rigorously controlled to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone undergoes various types of chemical reactions including:

  • Oxidation: : Conversion of thioether groups to sulfoxides or sulfones.

  • Reduction: : Reduction of ketone groups to alcohols.

  • Substitution: : Nucleophilic substitution at specific sites of the molecule.

Common Reagents and Conditions

The compound reacts with:

  • Oxidizing agents: : such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing agents: : such as lithium aluminium hydride or sodium borohydride for reduction reactions.

  • Nucleophiles: : such as amines or thiols for substitution reactions.

Major Products

The primary products of these reactions include oxidized derivatives, reduced alcohol forms, and substituted analogs depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

This compound is utilized as a precursor or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and stability in various chemical environments.

Biology and Medicine

In biological research, 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is explored for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a candidate for drug development and screening in medicinal chemistry.

Industry

Industrially, this compound is investigated for applications in material science, including the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone largely depends on its application context. Generally, it interacts with biological macromolecules through binding to specific molecular targets, influencing pathways such as enzyme inhibition or receptor modulation. These interactions lead to a cascade of cellular events that contribute to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Target Compound
  • Core : 1,3,4-Oxadiazole ring (electron-deficient, aromatic).
  • Substituents :
    • 2,3-Dihydrobenzo[1,4]dioxin (electron-rich, planar aromatic system).
    • 4-Methylpiperidine (basic, aliphatic amine).
    • Thioether bridge (enhances metabolic stability).
Analog 1 : 3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione Derivatives ()
  • Core: Thieno-oxazine/diazepine (non-aromatic, bicyclic).
  • Substituents : Methyl groups at position 3 (e.g., compounds 8a, 8b).
  • Key Differences: Lack of oxadiazole or piperidine moieties. Reduced lipophilicity (implied by lower XLogP3 values for similar diazepine derivatives). Higher conformational flexibility due to non-aromatic cores .
Analog 2 : Diethyl 8-Cyano-7-(4-Nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core : Tetrahydroimidazo[1,2-a]pyridine (partially saturated, bicyclic).
  • Substituents: Nitrophenyl (electron-withdrawing), cyano, and ester groups.
  • Key Differences: Higher molecular weight (517.6 g/mol vs. 375.4 g/mol). Polar ester and cyano groups increase hydrophilicity (polar surface area >120 Ų). Reduced metabolic stability due to ester hydrolysis susceptibility .
Analog 3 : 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-Ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one ()
  • Core : 1,2,4-Triazole (aromatic, electron-rich).
  • Substituents :
    • Ethoxybenzyl and methoxyphenyl groups (electron-donating).
  • Key Differences :
    • Triazole vs. oxadiazole: Triazole’s higher aromaticity may enhance π-π stacking in biological targets.
    • Increased steric bulk (MW: 517.6 g/mol) reduces membrane permeability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 (Diazepine) Analog 2 (Imidazopyridine) Analog 3 (Triazole)
Molecular Weight (g/mol) 375.4 ~300–350 (estimated) 517.6 517.6
XLogP3 2.8 ~1.5–2.0 ~3.5 ~3.8
Polar Surface Area (Ų) 103 ~90–100 >120 ~110
Hydrogen Bond Acceptors 7 6–7 10 8
Rotatable Bonds 4 3–4 8 7

Key Observations :

  • The target compound balances moderate lipophilicity (XLogP3=2.8) and polarity (PSA=103 Ų), favoring oral bioavailability compared to Analog 2 (higher PSA) and Analog 3 (higher MW).

Biological Activity

The compound 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrobenzo[dioxin moiety coupled with a 1,3,4-oxadiazole ring and a piperidine group. This unique structure suggests multiple potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight347.45 g/mol
CAS NumberNot specified
LogP2.5
SolubilitySoluble in DMSO

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, particularly in anticancer research. These compounds can inhibit various enzymes involved in cancer cell proliferation:

  • Glycogen Synthase Kinase 3 (GSK-3) : Compounds similar to our target have shown inhibitory effects on GSK-3α and GSK-3β, crucial for various cellular processes including metabolism and cell survival .
  • Histone Deacetylase (HDAC) : The oxadiazole derivatives have been reported to inhibit HDAC activity, leading to alterations in gene expression associated with cancer progression .
  • Telomerase Inhibition : Some derivatives have demonstrated the ability to inhibit telomerase activity, which is often upregulated in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. Modifications to the dihydrobenzo[dioxin] and piperidine moieties can significantly alter their potency and selectivity against specific targets.

Key Findings from SAR Studies

  • The presence of electron-withdrawing groups on the oxadiazole ring enhances inhibitory activity against GSK-3.
  • Substituents on the piperidine ring can modulate lipophilicity and solubility, affecting bioavailability and efficacy.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant antitumor activity by targeting multiple pathways in cancer cells. The incorporation of the dihydrobenzo[dioxin] moiety was critical for enhancing this effect .
  • Inhibitory Potency Against GSK-3 : In vitro assays revealed that certain modifications led to increased selectivity for GSK-3α over GSK-3β, indicating potential for developing selective inhibitors for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.